![molecular formula C13H16BrNO3 B2373698 3-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1351582-14-3](/img/structure/B2373698.png)
3-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound with promising potential in scientific research. It has a molecular formula of C13H16BrNO3 and a molecular weight of 314.179 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of tetrahydrofuran with chlorine or bromine . Specifically, tetrahydrofuran can react with thionyl chloride (SOCl2) or thionyl bromide (SOBr2) to produce the corresponding acyl chloride or acyl bromide intermediate, which then reacts with oxygen or bromine to yield 3-bromo-tetrahydro-2H-pyran .Molecular Structure Analysis
The molecular structure of 3-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide consists of a pyran ring substituted with a bromo group and an amide group .Physical And Chemical Properties Analysis
3-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide is a colorless liquid with a density of about 1.44 g/cm3 . The boiling point is approximately 172-174°C .Aplicaciones Científicas De Investigación
Structural Studies and Synthesis
Crystal Structure Analysis : A study focused on the crystal structures of pyrazole N-substituted primary amides, revealing insights into hydrogen-bond dimeric patterns. This research underscores the importance of structural analysis in understanding the chemical behavior of similar compounds (Llamas-Saiz et al., 1999).
Synthesis of Antimicrobial Agents : Another study described the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with demonstrated antimicrobial activity. This highlights a potential application in developing new antimicrobial agents (Aytemir et al., 2003).
Orally Active Antagonists : Research on synthesizing an orally active CCR5 antagonist involved compounds with tetrahydro-2H-pyran-4-yl components, indicating the relevance of such structures in pharmaceutical development (Ikemoto et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-11-3-1-2-10(8-11)12(16)15-9-13(17)4-6-18-7-5-13/h1-3,8,17H,4-7,9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYGGIZHXJMVQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.